molecular formula C20H20O6 B1181401 Balanophonin CAS No. 118916-57-7

Balanophonin

Cat. No.: B1181401
CAS No.: 118916-57-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Balanophonin is a natural product found in Artemisia annua, Camellia sinensis, and other organisms with data available.

Scientific Research Applications

  • Neuroprotective Effects : Balanophonin has demonstrated the ability to delay neuronal cell death by inhibiting microglial activation, making it a potential target for treating neurodegenerative disorders. It reduces the production of inflammatory mediators in microglia cells, thus preventing neuron degeneration (Lim et al., 2017).

  • Anti-inflammatory Properties : Several studies have identified this compound as a compound with notable anti-inflammatory activities. It has been shown to inhibit nitric oxide production in various cell lines, indicating its potential as an anti-inflammatory agent (Ma et al., 2013), (Xie et al., 2013).

  • Cancer Research : Studies have reported the cytotoxic effects of this compound on various cancer cell lines, suggesting its potential use in cancer research and therapy. This compound exhibited cytotoxicity against specific cancer cell lines, making it a candidate for further investigation in oncology (Wang et al., 2010).

  • Neuropsychiatric Disorder Treatment : this compound has been identified as a potential agent in treating neuropsychiatric disorders like Alzheimer's disease. Its ability to inhibit p38α mitogen-activated protein kinase suggests it could have therapeutic implications in such diseases (Markandeyan et al., 2015).

  • Phytochemical Analysis : this compound has been identified in various plant species, enhancing the understanding of plant phytochemistry and its potential applications in natural product chemistry and pharmacognosy (Boldizsár et al., 2012).

Mechanism of Action

Target of Action

Balanophonin primarily targets microglia cells . Microglia are key immune cells in the brain that respond to emergency situations such as brain injury or immunological conditions .

Mode of Action

This compound interacts with its targets by inhibiting their activation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in BV2 cells . It also inhibits LPS-induced inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX2) protein expression . Furthermore, it affects the mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It inhibits neuronal cell death resulting from LPS-activated microglia by regulating cleaved caspase-3 and poly ADP ribose polymerase (PARP) cleavage in N2a cells . This suggests that this compound may delay the progression of neuronal cell death by inhibiting microglial activation .

Action Environment

It’s worth noting that this compound is a natural compound isolated from plants that grow in tropical and subtropical regions of asia and oceania . The specific environmental conditions in these regions may play a role in the compound’s properties and effects.

Safety and Hazards

Balanophonin should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Balanophonin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of inflammatory mediators such as nitric oxide, prostaglandin E2, interleukin-1β, and tumor necrosis factor-α in lipopolysaccharide-stimulated BV2 microglia cells . This compound also inhibits the expression of inducible nitric oxide synthase and cyclooxygenase-2 proteins, as well as mitogen-activated protein kinases including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 MAPK . These interactions highlight the compound’s role in modulating inflammatory responses at the biochemical level.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it delays the progression of cell death by inhibiting microglial activation . This inhibition reduces the production of neurotoxic mediators, thereby protecting neurons from degeneration. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating the activity of key enzymes and proteins involved in these processes . These cellular effects underscore the compound’s potential as a neuroprotective agent.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules and modulate their activity. For instance, this compound inhibits the activation of toll-like receptor 4 in microglial cells, which in turn reduces the production of inflammatory mediators . It also regulates the cleavage of caspase-3 and poly ADP ribose polymerase, which are involved in the apoptotic pathway . These molecular interactions highlight the compound’s ability to modulate key signaling pathways and cellular processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can inhibit the activation of microglia and reduce the production of inflammatory mediators within 24 hours of treatment . Additionally, the compound’s stability and degradation over time have been studied to understand its long-term effects on cellular function. These temporal effects provide insights into the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased inhibition of inflammatory mediators and greater neuroprotective effects . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These dosage effects provide valuable information for the development of this compound-based treatments.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism includes its conversion into different metabolites, which can influence its biological activity and therapeutic potential . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and optimizing its use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its delivery and efficacy in therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

(E)-3-[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-10,15,19,22-23H,11H2,1-2H3/b4-3+/t15-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCSSLSMGCFIFR-LNFBDUAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does balanophonin exert its anti-inflammatory effects?

A1: this compound has been shown to inhibit the activation of TLR4, a receptor involved in the inflammatory response, in LPS-stimulated BV2 microglia cells []. This inhibition, in turn, reduces the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) [].

Q2: What is the significance of inhibiting microglial activation?

A2: Excessive activation of microglia, the resident immune cells of the central nervous system, contributes to neuroinflammation, a key player in the progression of neurodegenerative diseases. By inhibiting microglial activation, this compound may help protect neurons from inflammatory damage [].

Q3: Does this compound directly impact neuronal cell death?

A3: Research suggests that this compound can indirectly protect neuronal cells from death induced by LPS-activated microglia. This protection is linked to the regulation of cleaved caspase-3 and poly ADP ribose polymerase (PARP) cleavage in N2a cells [].

Q4: Has this compound demonstrated anti-inflammatory activity in other models?

A4: Yes, this compound, along with other phenolic compounds isolated from Lithocarpus pachylepis seeds, exhibited moderate inhibitory activities against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 cells, a model for inflammation [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H22O6, and its molecular weight is 358.39 g/mol [].

Q6: What spectroscopic data is available for characterizing this compound?

A6: The structure of this compound has been elucidated using a variety of spectroscopic techniques, including UV, IR, MS, 1D and 2D NMR [, , ]. This data provides detailed information about the compound's structure and functional groups.

Q7: What are the natural sources of this compound?

A7: this compound has been isolated from various plant species, including Firmiana simplex [], Cirsium species [], Cornus officinalis [], Neonauclea reticulata [], Passiflora edulis [], Lithocarpus pachylepis [], and Balanophora japonica [], among others.

Q8: Are there any studies on the stability of this compound under various conditions?

A8: Specific studies focusing on the stability of this compound under different conditions are currently limited in the available literature.

Q9: Have any formulation strategies been explored to enhance the stability, solubility, or bioavailability of this compound?

A9: Currently, there is limited information available regarding specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound.

Q10: Have computational methods been used to study this compound?

A10: Yes, molecular docking studies have been performed using this compound. One study utilized Molegro Virtual Docker to assess its potential inhibitory activity against p38α mitogen-activated protein kinase (p38α MAPK) []. Another study investigated its potential as an α-amylase inhibitor through molecular docking with porcine pancreatic α-amylase [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.